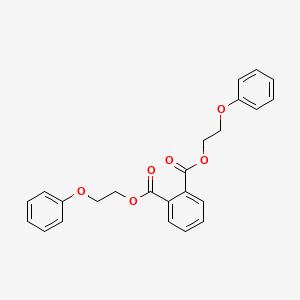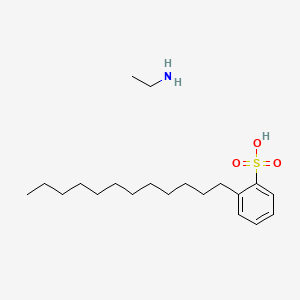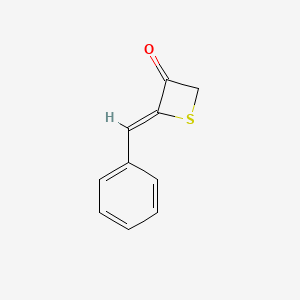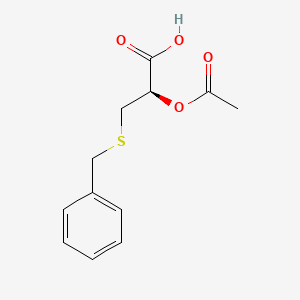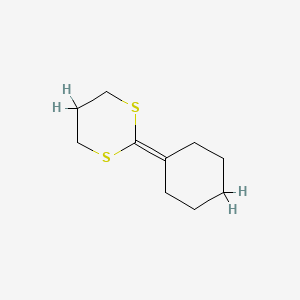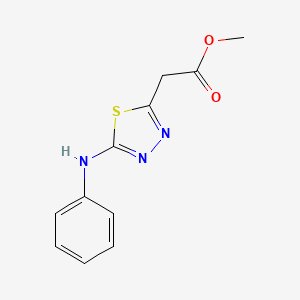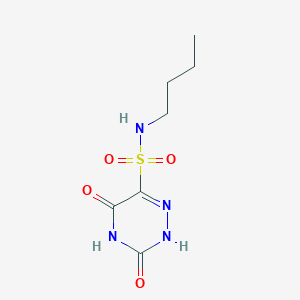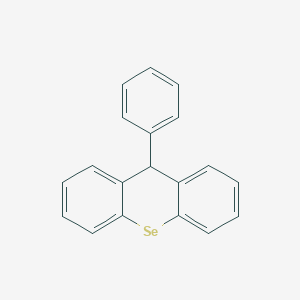
9-Phenyl-9H-selenoxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-9H-selenoxanthene is an organoselenium compound that belongs to the class of selenoxanthenes. These compounds are characterized by a tricyclic structure containing selenium, which imparts unique chemical and physical properties. The presence of selenium in the molecular framework makes these compounds interesting for various applications in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-selenoxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenoxybenzophenone with selenium reagents in the presence of a catalyst. The reaction conditions often include the use of acids or bases to facilitate the cyclization process. For example, the use of aluminum chloride (AlCl3) as a catalyst in the presence of an acid can promote the formation of the selenoxanthene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenyl-9H-selenoxanthene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or selenoxanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-Phenyl-9H-selenoxanthene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Mécanisme D'action
The mechanism of action of 9-Phenyl-9H-selenoxanthene involves its interaction with molecular targets through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
9-Phenyl-9H-xanthene: Similar structure but contains oxygen instead of selenium.
9-Phenyl-9H-thioxanthene: Contains sulfur instead of selenium.
9-Phenyl-9H-carbazole: Contains nitrogen instead of selenium.
Comparison:
Uniqueness: The presence of selenium in 9-Phenyl-9H-selenoxanthene imparts unique redox properties that are not present in its oxygen, sulfur, or nitrogen analogs. This makes it particularly useful in applications requiring redox activity, such as antioxidant research and catalysis.
Chemical Properties: The chemical reactivity of this compound differs from its analogs due to the distinct electronic properties of selenium compared to oxygen, sulfur, and nitrogen.
Propriétés
Numéro CAS |
30673-29-1 |
|---|---|
Formule moléculaire |
C19H14Se |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
9-phenyl-9H-selenoxanthene |
InChI |
InChI=1S/C19H14Se/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19H |
Clé InChI |
WPCYNRHOLIBAHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3[Se]C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


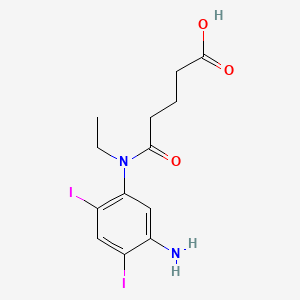
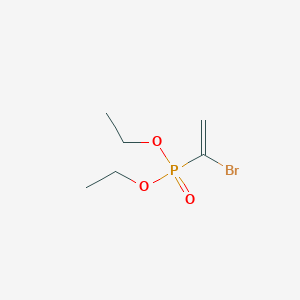
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

